molecular formula C8H12 B13732601 Spiro(3.4)oct-5-ene CAS No. 14783-50-7

Spiro(3.4)oct-5-ene

Cat. No.: B13732601
CAS No.: 14783-50-7
M. Wt: 108.18 g/mol
InChI Key: GSTBLMRSOPHVLU-UHFFFAOYSA-N
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Description

Spiro(3.4)oct-5-ene is a spirocyclic compound with the molecular formula C8H12. It features a unique structure where two rings are connected through a single carbon atom, creating a spiro linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

Spiro(3.4)oct-5-ene can be synthesized through various methods, including cycloaddition reactions and cyclization processes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the spirocyclic structure. The reaction conditions typically require a catalyst and controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. The specific methods can vary depending on the desired application and the scale of production .

Chemical Reactions Analysis

Types of Reactions

Spiro(3.4)oct-5-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated spirocyclic compounds, while reduction can produce fully saturated spirocyclic derivatives .

Scientific Research Applications

Spiro(3.4)oct-5-ene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are valuable in organic synthesis and medicinal chemistry.

    Biology: The compound’s unique structure makes it a useful probe in studying biological systems and interactions.

    Medicine: Spirocyclic compounds, including this compound, are investigated for their potential therapeutic properties, such as anti-cancer and anti-inflammatory activities.

    Industry: The compound is used in the development of new materials and polymers with unique properties.

Mechanism of Action

The mechanism by which spiro(3.4)oct-5-ene exerts its effects involves interactions with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to spiro(3.4)oct-5-ene include other spirocyclic compounds such as spiro[3.4]octane and spiro[4.5]decane. These compounds share the spiro linkage but differ in the size and nature of the rings involved .

Uniqueness

Spiro(3Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

14783-50-7

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

spiro[3.4]oct-7-ene

InChI

InChI=1S/C8H12/c1-2-5-8(4-1)6-3-7-8/h1,4H,2-3,5-7H2

InChI Key

GSTBLMRSOPHVLU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCC=C2

Origin of Product

United States

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